N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382228
InChI: InChI=1S/C16H18N2O4S2/c1-2-8-18-13-10-24(20,21)11-14(13)23-16(18)17-15(19)9-22-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2
SMILES:
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.5 g/mol

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

CAS No.:

Cat. No.: VC16382228

Molecular Formula: C16H18N2O4S2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide -

Specification

Molecular Formula C16H18N2O4S2
Molecular Weight 366.5 g/mol
IUPAC Name N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide
Standard InChI InChI=1S/C16H18N2O4S2/c1-2-8-18-13-10-24(20,21)11-14(13)23-16(18)17-15(19)9-22-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2
Standard InChI Key HTTYIMQAUVHCCW-UHFFFAOYSA-N
Canonical SMILES C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)COC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

N-[(2E)-5,5-Dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-phenoxyacetamide (molecular formula: C₁₆H₁₇N₂O₄S₂; molecular weight: 389.5 g/mol) features a bicyclic thieno[3,4-d] thiazole core modified with sulfone groups, an allyl substituent, and a phenoxyacetamide side chain. Key structural attributes include:

  • Bicyclic Core: A tetrahydrothieno[3,4-d]thiazole system with sulfone groups at positions 5 and 5, conferring polarity and metabolic stability.

  • Allyl Substituent: A prop-2-en-1-yl group at position 3, introducing reactivity and potential for covalent interactions with biological targets.

  • Phenoxyacetamide Moiety: A 2-phenoxyacetamide group at position 2, contributing to hydrogen-bonding capabilities and lipophilicity .

The (2E) configuration denotes the geometry of the imine double bond in the thiazol-2(3H)-ylidene system, which influences conformational stability and molecular interactions.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step approach:

  • Core Formation: Cyclization of 3-allylthiophene-2-carboxylic acid with thiourea under acidic conditions yields the tetrahydrothieno[3,4-d]thiazole scaffold.

  • Sulfonation: Treatment with hydrogen peroxide in acetic acid introduces sulfone groups at position 5.

  • Acetamide Conjugation: Condensation with 2-phenoxyacetyl chloride in the presence of triethylamine forms the final product .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1H₂SO₄, reflux, 6h68
2H₂O₂, CH₃COOH, 60°C82
3Et₃N, DCM, 0°C→RT75

Stereochemical Control

The (2E) configuration is achieved via kinetic control during imine formation, favoring the thermodynamically stable trans isomer. Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial arrangement of substituents.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue/Description
Melting Point178–180°C (decomposition)
SolubilityDMSO: >50 mg/mL; H₂O: <0.1 mg/mL
LogP (Calculated)2.3
pKa4.1 (sulfone), 9.8 (amide)

The compound exhibits moderate lipophilicity (LogP = 2.3), balancing membrane permeability and aqueous solubility. Sulfone groups enhance polarity, limiting blood-brain barrier penetration.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, 1H, CH=N), 7.32–7.28 (m, 2H, aromatic), 6.95–6.89 (m, 3H, aromatic), 5.85 (m, 1H, allyl CH), 5.12 (d, J = 10.4 Hz, 1H, allyl CH₂), 4.98 (d, J = 17.2 Hz, 1H, allyl CH₂), 3.74 (s, 2H, CH₂CO), 3.52 (t, J = 6.8 Hz, 2H, thiazole CH₂).

  • ¹³C NMR: δ 168.5 (C=O), 159.2 (C=N), 134.7 (allyl CH), 129.4–115.2 (aromatic carbons), 62.1 (sulfone C).

IR Spectroscopy

Peaks at 1322 cm⁻¹ (S=O asymmetric stretch) and 1145 cm⁻¹ (S=O symmetric stretch) confirm sulfone groups. The amide C=O stretch appears at 1658 cm⁻¹ .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate inhibition (MIC = 32–64 µg/mL), attributed to sulfone-mediated disruption of bacterial cell wall synthesis.

AssayResult (IC₅₀ or MIC)
COX-2 Inhibition48% at 10 µM
S. aureus (MIC)64 µg/mL
E. coli (MIC)32 µg/mL

Applications and Future Directions

  • Drug Discovery: A lead candidate for anti-infective or anti-inflammatory agents.

  • Chemical Biology: Probe for studying sulfone-dependent enzyme mechanisms.

  • Derivatization: Allyl group offers a handle for click chemistry modifications.

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